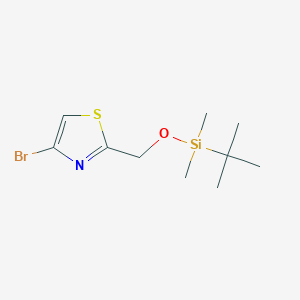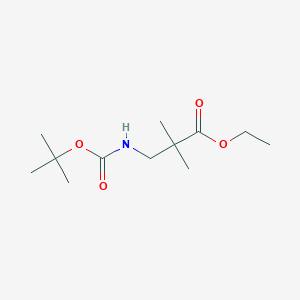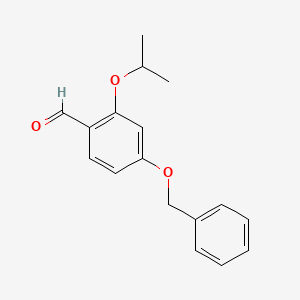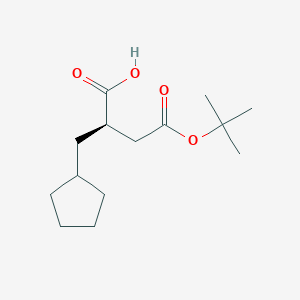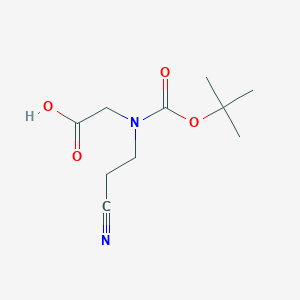
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid
Vue d'ensemble
Description
“2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid” is a compound that contains a tert-butoxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis . The compound has a molecular weight of 228.25 .
Synthesis Analysis
The synthesis of compounds similar to “2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid” involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for “2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid” is1S/C10H16N2O4/c1-10(2,3)16-9(15)12(6-4-5-11)7-8(13)14/h4,6-7H2,1-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
The BOC group in “2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Applications De Recherche Scientifique
Quantitative Analysis in Amino Acids and Peptides
The tert-butyloxycarbonyl group, a key component of 2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid, is used for quantitative analysis in amino acids and peptides. Ehrlich-Rogozinski (1974) demonstrated a method where this group is cleaved from N-blocked amino acids and peptides, allowing for accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).
Synthesis of Amino Acid Derivatives
Maity and Strömberg (2014) synthesized a derivative involving the tert-butyloxycarbonyl group, showing its application in creating complex amino acid structures (Maity & Strömberg, 2014).
Development of Polyacetylenes
Gao, Sanda, and Masuda (2003) explored the synthesis of amino acid-derived acetylene monomers using the tert-butyloxycarbonyl group. This study illustrates the role of this chemical in the development of novel polyacetylenes (Gao, Sanda, & Masuda, 2003).
Improved Selectivity in Deprotection Processes
Bodanszky & Bodanszky (2009) demonstrated that the tert-butyloxycarbonyl group's removal by trifluoroacetic acid can be made more selective, emphasizing its role in deprotection processes in synthetic chemistry (Bodanszky & Bodanszky, 2009).
Catalytic Applications
Heydari et al. (2007) reported on the use of tert-butyloxycarbonyl for N-tert-butoxycarbonylation of amines, highlighting its role in catalysis and amine protection (Heydari et al., 2007).
Peptide Synthesis
Muttenthaler et al. (2010) investigated protecting groups for cysteine and selenocysteine in peptide synthesis, including the tert-butyloxycarbonyl group, emphasizing its stability and efficiency in this context (Muttenthaler et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12(6-4-5-11)7-8(13)14/h4,6-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSMAQOZWBFLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)(2-cyanoethyl)amino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



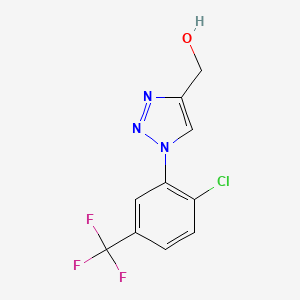
![Carbamic acid, [2-oxo-2-(2-propynylamino)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B3114677.png)



![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)
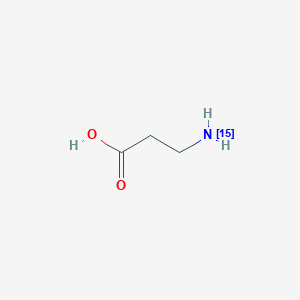
![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)
